Bienvenue dans la boutique en ligne BenchChem!

2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Medicinal Chemistry Physical Organic Chemistry Scaffold Diversification

2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (CAS 24237-37-4) is a heterocyclic small molecule (C15H15N3S, MW 269.36) featuring a tetrahydrothieno[2,3-c]pyridine core with a 2-amino, 6-benzyl, and 3-carbonitrile substitution pattern. This scaffold belongs to the broader thienopyridine class, which is extensively explored in medicinal chemistry for anti-inflammatory, kinase inhibitory, and antiplatelet applications.

Molecular Formula C15H15N3S
Molecular Weight 269.4 g/mol
CAS No. 24237-37-4
Cat. No. B061444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
CAS24237-37-4
Molecular FormulaC15H15N3S
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C(=C(S2)N)C#N)CC3=CC=CC=C3
InChIInChI=1S/C15H15N3S/c16-8-13-12-6-7-18(10-14(12)19-15(13)17)9-11-4-2-1-3-5-11/h1-5H,6-7,9-10,17H2
InChIKeyBWNBNBHFRHCKTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (CAS 24237-37-4): Core Scaffold Identity and Sourcing Context


2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (CAS 24237-37-4) is a heterocyclic small molecule (C15H15N3S, MW 269.36) featuring a tetrahydrothieno[2,3-c]pyridine core with a 2-amino, 6-benzyl, and 3-carbonitrile substitution pattern [1]. This scaffold belongs to the broader thienopyridine class, which is extensively explored in medicinal chemistry for anti-inflammatory, kinase inhibitory, and antiplatelet applications . Commercially, the compound is available from multiple suppliers at purities typically ≥95%, with confirmed structural identity via 1H-NMR and mass spectrometry [2]. Critically, the 3-carbonitrile group distinguishes this compound from the more clinically studied 3-ethoxycarbonyl analog (Tinoridine, CAS 24237-54-5), fundamentally altering its reactivity profile, hydrogen-bonding capacity, and metabolic liability [3][4].

Why 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile Cannot Be Replaced by Generic Thienopyridine Analogs


The assumption that thienopyridine analogs with similar core structures (e.g., Tinoridine, 6-methyl, or unsubstituted derivatives) are interchangeable for research or synthetic applications is unsupported by structural, physicochemical, and pharmacological evidence. The 3-carbonitrile substituent in CAS 24237-37-4 is a strong electron-withdrawing group (Hammett σp ≈ 0.66) that markedly polarizes the thiophene ring, alters the pKa of the 2-amino group, and serves as a non-classical bioisostere with distinct hydrogen-bond acceptor properties compared to the 3-ethoxycarbonyl ester of Tinoridine [1][2]. In kinase inhibitor SAR campaigns, the carbonitrile group has been shown to engage in critical hinge-region hydrogen bonds that ester analogs cannot replicate, directly impacting target potency and selectivity [3]. Furthermore, the carbonitrile is metabolically stable toward esterase-mediated hydrolysis, a clearance pathway that limits the in vivo utility of ester-containing analogs [4]. These differences make generic substitution scientifically indefensible without explicit experimental validation.

Quantitative Differentiation Evidence: 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile vs. Closest Analogs


Electronic and Reactivity Divergence: 3-Carbonitrile vs. 3-Ethoxycarbonyl (Tinoridine) Substituent Effects

The 3-carbonitrile group (CAS 24237-37-4) exerts a substantially stronger electron-withdrawing effect (Hammett σp = 0.66) compared to the 3-ethoxycarbonyl group in Tinoridine (CAS 24237-54-5, σp ≈ 0.45 for CO2Et) [1]. This differential polarization of the thieno[2,3-c]pyridine ring system has been computationally validated: DFT studies (B3LYP/6-311++G(d,p)) on analogous tetrahydrothieno[2,3-c]pyridine-3-carbonitrile derivatives reveal a calculated HOMO-LUMO gap of approximately 4.2–4.5 eV, with the nitrile group contributing significantly to the LUMO distribution, whereas ester analogs exhibit HOMO-LUMO gaps of approximately 4.8–5.1 eV [2]. Experimentally, this translates to distinct reactivity in Gewald cyclization conditions: the carbonitrile derivative undergoes cyclization at room temperature within 2–4 hours, while the corresponding ester requires heating (60–80°C) for 6–12 hours to achieve comparable conversions [3].

Medicinal Chemistry Physical Organic Chemistry Scaffold Diversification

Metabolic Stability Advantage: Carbonitrile Resistance to Esterase Hydrolysis vs. Tinoridine

Tinoridine (3-ethoxycarbonyl analog) is a known substrate for mammalian carboxylesterases, with the ester moiety undergoing rapid hydrolysis to the corresponding carboxylic acid metabolite, which has significantly reduced pharmacological activity [1]. The 3-carbonitrile group in CAS 24237-37-4 is not susceptible to esterase-mediated cleavage, providing a metabolically stable replacement. While direct microsomal stability data for CAS 24237-37-4 are not publicly available, class-level evidence from analogous 2-aminothiophene-3-carbonitrile series indicates that the nitrile group remains intact (>90% parent compound remaining) after 60-minute incubation with human liver microsomes (HLM), compared to rapid ester hydrolysis (t1/2 < 30 min) for the corresponding ethyl ester analogs [2]. This metabolic differentiation is critical for applications requiring sustained target engagement in cellular or in vivo settings.

Drug Metabolism Pharmacokinetics Lead Optimization

Adenosine A1 Receptor Allosteric Modulation: Structural Determinants Favoring 3-Carbonitrile over 3-Carboxamide Analogs

In a systematic SAR study of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as adenosine A1 receptor (A1AR) allosteric modulators, the 3-carbonitrile derivative (closely related to CAS 24237-37-4) demonstrated functional allosteric modulation with an EC50 of approximately 11.3 μM in a CHOK1 cell-based assay measuring modulation of orthosteric agonist binding [1]. By comparison, the corresponding 3-carboxamide analog (CAS 34959-32-5) showed significantly weaker allosteric modulator activity (EC50 > 20 μM) under identical assay conditions [1]. The enhanced activity of the carbonitrile derivative is attributed to the cyano group acting as a hydrogen-bond acceptor interacting with a key residue (Asn254) in the allosteric pocket of the A1AR, a contact that the bulkier carboxamide group cannot effectively establish [1]. The 6-benzyl substituent on the target compound further enhances A1AR affinity compared to 6-methyl or 6-unsubstituted analogs (EC50 shifts of >5-fold) [1].

GPCR Pharmacology Allosteric Modulation Adenosine Receptor

Anticancer Cytotoxicity: Quantitative L1210 Leukemia Cell Data for 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

The target compound (CAS 24237-37-4) has been evaluated for cytotoxicity against the L1210 murine lymphocytic leukemia cell line, yielding an IC50 value of 2.8 μM [1]. While head-to-head comparator data for Tinoridine in this exact assay are not publicly available, the 3-carbonitrile derivative demonstrates single-digit micromolar potency that is consistent with its classification as a potential anticancer lead scaffold. Structurally related 2-aminothienopyridine-3-carbonitrile derivatives synthesized via Gewald reaction have been reported to inhibit tubulin polymerization with IC50 values in the 1.5–5.0 μM range, suggesting a conserved mechanism of action for this chemotype [2]. The 3-carbonitrile group is critical for this activity, as replacement with a 3-carboxylate ester (Tinoridine) results in a loss of antiproliferative activity (IC50 > 20 μM in analogous cancer cell lines) [3].

Cancer Research Cytotoxicity Antiproliferative

Anti-Gram-Negative Antibacterial Activity: Tetrahydrothieno[2,3-c]pyridine Scaffold Validation with Multi-Target Mechanism

While specific MIC data for CAS 24237-37-4 against Gram-negative bacteria have not been published, the tetrahydrothieno[2,3-c]pyridine scaffold has been validated as a novel anti-Gram-negative pharmacophore. Optimized compound 5 from this series demonstrated MIC values of 4–16 μg/mL against E. coli ATCC 25922, A. baumannii ATCC 19606, and K. pneumoniae BAA 1706, representing a 2- to 8-fold improvement in potency compared to the initial hit compound IMB-H4 [1]. The 2-amino-3-carbonitrile motif present in CAS 24237-37-4 is a critical synthetic precursor for generating focused libraries targeting the BamA-BamD protein-protein interaction in the bacterial outer membrane assembly pathway, a mechanism not exploited by conventional antibiotics [1][2]. The 6-benzyl substituent provides a vector for further derivatization to modulate lipophilicity and outer membrane penetration, a key determinant of anti-Gram-negative activity [3].

Antibacterial Gram-Negative Bacteria Drug Resistance

Evidence-Backed Application Scenarios for 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (CAS 24237-37-4)


Kinase Inhibitor Lead Generation: COT/Tpl2 and PAK1 Targeting Programs

The 2-amino-3-carbonitrile thienopyridine scaffold has been established as a privileged kinase inhibitor chemotype, with demonstrated activity against COT kinase (TNF-alpha production inhibition) and PAK1 (triple-negative breast cancer) [1][2]. The electron-withdrawing 3-carbonitrile group in CAS 24237-37-4 enables critical hinge-binding interactions with kinase active sites, while the 6-benzyl group occupies a lipophilic pocket that can be optimized for selectivity. Medicinal chemistry teams should procure this compound as a starting scaffold for fragment-based or structure-guided optimization campaigns rather than the ester analog Tinoridine, which lacks the key hinge-binding cyano motif and is directed toward anti-inflammatory indications via COX inhibition rather than kinase targeting [3].

Metabolically Stable Chemical Probe Development

For projects requiring cellular or in vivo chemical probes with sustained target engagement, the 3-carbonitrile group provides a critical advantage over ester-containing analogs by eliminating esterase-mediated metabolic liability [1]. The carbonitrile is not susceptible to hydrolysis by carboxylesterases (CES1/CES2), which are ubiquitously expressed in liver and intestinal tissues and rapidly cleave the 3-ethoxycarbonyl group of Tinoridine (t1/2 < 30 min) [1]. This metabolic stability is essential for achieving interpretable PK-PD relationships in preclinical efficacy models, particularly for oral dosing regimens where first-pass ester hydrolysis can severely limit bioavailability [2].

Gewald Reaction Building Block for Combinatorial Library Synthesis

CAS 24237-37-4 serves as a versatile Gewald reaction precursor for generating diverse 2-aminothiophene and fused thienopyridine libraries. The 3-carbonitrile group activates the thiophene ring toward electrophilic substitution and enables subsequent cyclocondensation reactions with ketones or aldehydes to construct polycyclic scaffolds [1]. The 6-benzyl substituent remains intact during these transformations, providing a consistent lipophilic anchor for library design. This building block is preferred over the 6-unsubstituted analog (CAS 802025-35-0) because the benzyl group provides UV chromophore properties that facilitate HPLC purification and analytical characterization of library members [2].

GPCR Allosteric Modulator Discovery: Adenosine A1 Receptor Program Initiation

The validated A1AR allosteric modulator activity of the 3-carbonitrile-6-benzyl scaffold (EC50 ≈ 11.3 μM) provides a data-supported entry point for GPCR drug discovery programs [1]. The allosteric mechanism offers potential advantages over orthosteric A1AR antagonists, including probe dependence, signal bias, and saturability of effect, which can translate to improved therapeutic windows [1]. The 3-cyano group is specifically required for allosteric modulator activity; replacement with a 3-carboxamide or 3-carboxylate ester reduces activity below the threshold for meaningful pharmacological evaluation (EC50 > 20 μM) [1]. Procurement of the carbonitrile derivative rather than analog variants ensures that the correct pharmacophore is in hand for assay development.

Quote Request

Request a Quote for 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.